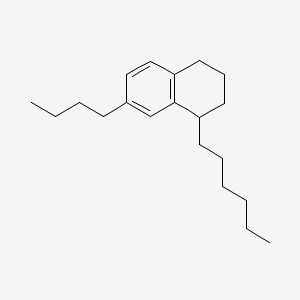
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C20H32 It is a derivative of tetrahydronaphthalene, characterized by the presence of butyl and hexyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. The process begins with the alkylation of naphthalene to introduce butyl and hexyl groups. This is followed by catalytic hydrogenation under high pressure and temperature to reduce the aromatic ring to a tetrahydronaphthalene structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where naphthalene derivatives are subjected to alkylation and hydrogenation processes. Catalysts such as palladium or platinum on carbon are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can occur, although the tetrahydronaphthalene structure is already a reduced form.
Substitution: Halogenation or nitration can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The butyl and hexyl groups enhance its solubility in non-polar solvents, facilitating its incorporation into lipid membranes and other hydrophobic environments. This property makes it useful in applications requiring the modulation of membrane properties or the delivery of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the butyl and hexyl groups.
6-Butyl-7-hexyl-1,2,3,4-tetrahydronaphthalene: A positional isomer with similar properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Commonly used as a solvent and in hydrogenation reactions.
Uniqueness
7-Butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the butyl and hexyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other tetrahydronaphthalene derivatives and useful in specialized applications .
Properties
CAS No. |
66205-02-5 |
|---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
7-butyl-1-hexyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H32/c1-3-5-7-8-11-18-12-9-13-19-15-14-17(10-6-4-2)16-20(18)19/h14-16,18H,3-13H2,1-2H3 |
InChI Key |
NYCNHRDBUAZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCC2=C1C=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















